9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene
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Overview
Description
9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene is an organic compound with a complex aromatic structure It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, such as bromine or chlorine.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the aryl halide and boronic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted fluorenes, biphenyl derivatives, and various aromatic compounds with modified functional groups.
Scientific Research Applications
9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
9-(3-Bromophenyl)-9H-carbazole: Similar in structure but with a carbazole backbone instead of fluorene.
3-(3-Bromophenyl)-7-acetoxycoumarin: Contains a bromophenyl group but with a coumarin backbone.
3-Bromobiphenyl: A simpler structure with a bromophenyl group attached to a biphenyl backbone.
Uniqueness
9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene is unique due to the presence of both bromine and chlorine substituents on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Properties
IUPAC Name |
9-(3-bromophenyl)-2-chloro-9-phenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrCl/c26-19-10-6-9-18(15-19)25(17-7-2-1-3-8-17)23-12-5-4-11-21(23)22-14-13-20(27)16-24(22)25/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFWLFCSCDZLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrCl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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